molecular formula C15H20N6O2S B15115639 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine

9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine

Cat. No.: B15115639
M. Wt: 348.4 g/mol
InChI Key: NIHOBWAVQMWIIB-UHFFFAOYSA-N
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Description

9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is a complex organic compound that features a purine base structure with additional morpholine and thiomorpholine groups

Preparation Methods

The synthesis of 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves multiple steps, typically starting from readily available precursors. One common method involves the coupling of a purine derivative with a thiomorpholine-4-carbonyl morpholine intermediate. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF under inert atmosphere .

Industrial production methods for such compounds often involve optimization of these synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and toluene, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized purine derivatives.

Scientific Research Applications

9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding .

Molecular targets may include kinases, phosphatases, and other enzymes involved in cellular signaling pathways. The pathways affected by this compound can include those related to cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar compounds to 9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine include other purine derivatives with morpholine or thiomorpholine groups. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups and the purine base, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H20N6O2S

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(9-methylpurin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H20N6O2S/c1-19-10-18-12-13(19)16-9-17-14(12)21-2-5-23-11(8-21)15(22)20-3-6-24-7-4-20/h9-11H,2-8H2,1H3

InChI Key

NIHOBWAVQMWIIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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